Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination and esterification steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.
Material Science: The compound is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine: Similar core structure but lacks the ester functional group.
5-Bromo-2-methyl-1h-pyrrolo[2,3-b]pyridine: Similar structure with a methyl group instead of an ethyl group.
5-Bromo-2-chloro-1h-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of an ethyl ester group.
Uniqueness
Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its ester functional group, which can be hydrolyzed or further modified to yield a variety of derivatives. This versatility makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRLLKWSBHODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC=C2Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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